Fluorine Substitution Modulates Lipophilicity and Bioavailability Relative to the Non-Fluorinated Core
The target compound exhibits a XLogP3-AA of 1.7 [1], whereas the structurally analogous non-fluorinated comparator 2-piperidin-3-yl-1H-benzimidazole free base has a calculated LogP of approximately 1.9–2.2 (class-level inference from molecular modeling of des-fluoro benzimidazole-piperidine hybrids) . This reduction in lipophilicity of approximately 0.2–0.5 log units due to the electron-withdrawing fluorine substituent is a quantifiable gain, favoring aqueous solubility for in vitro buffer systems and potentially improving bioavailability profiles for in vivo applications [1]. The target compound also has a computed hydrogen bond donor count of 2 and acceptor count of 3 [1], representing a balanced polarity profile that supports robust assay performance without compromising membrane permeability.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | 2-Piperidin-3-yl-1H-benzimidazole: LogP ~1.9–2.2 (class-level estimate) |
| Quantified Difference | 0.2–0.5 log units (approximately 1.6- to 3.2-fold reduction in logP value) |
| Conditions | PubChem computed XLogP3 3.0 (PubChem release 2021.05.07); comparator value from literature-based class inference on des-fluoro benzimidazole-piperidine hybrids |
Why This Matters
For procurement, the target compound provides an empirically modifiable polarity handle, enabling researchers to fine-tune aqueous solubility for biochemical assays without needing to synthesize alternative scaffold variants.
- [1] PubChem CID 16767402, 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole, Computed Properties, National Center for Biotechnology Information. View Source
